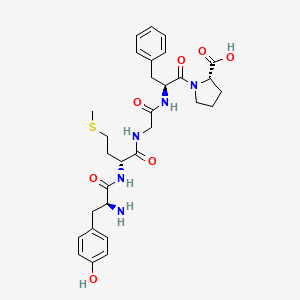
Enkephalin, met(2)-pro(5)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Enkephalin, met(2)-pro(5)-, also known as methionine enkephalin, is a naturally occurring, endogenous opioid peptide. It is one of the two forms of enkephalin, the other being leucine enkephalin. Enkephalins are pentapeptides involved in regulating nociception (pain sensation) in the body and are considered primary endogenous ligands of the δ-opioid receptor .
準備方法
Synthetic Routes and Reaction Conditions
Methionine enkephalin can be synthesized through solid-phase peptide synthesis (SPPS), a common method for peptide production. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of methionine enkephalin involves large-scale SPPS, where automated peptide synthesizers are used to increase efficiency and yield. The process is followed by purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
化学反応の分析
Types of Reactions
Methionine enkephalin undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine sulfoxide back to methionine.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents used in SPPS.
Major Products Formed
Oxidation: Methionine sulfoxide enkephalin.
Reduction: Methionine enkephalin (restored from methionine sulfoxide).
Substitution: Various enkephalin analogs with modified amino acid sequences.
科学的研究の応用
Methionine enkephalin has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in pain modulation and neurotransmission.
Medicine: Explored for its potential therapeutic effects in pain management, depression, and immune modulation.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
作用機序
Methionine enkephalin exerts its effects by binding to opioid receptors, primarily the δ-opioid receptor and to a lesser extent the μ-opioid receptor. Upon binding, it activates G-protein-coupled receptor pathways, leading to the inhibition of adenylate cyclase, reduction of cAMP levels, and subsequent modulation of ion channels. This results in analgesic and antidepressant-like effects .
類似化合物との比較
Similar Compounds
Leucine enkephalin: Another form of enkephalin with a leucine residue instead of methionine.
Beta-endorphin: A longer endogenous opioid peptide with potent analgesic effects.
Dynorphin: An endogenous opioid peptide with high affinity for κ-opioid receptors.
Uniqueness
Methionine enkephalin is unique due to its high selectivity for the δ-opioid receptor, which differentiates it from other endogenous opioids like beta-endorphin and dynorphin that target different opioid receptors. This selectivity makes methionine enkephalin particularly interesting for research focused on δ-opioid receptor-mediated effects .
特性
CAS番号 |
64267-98-7 |
|---|---|
分子式 |
C30H39N5O7S |
分子量 |
613.7 g/mol |
IUPAC名 |
(2S)-1-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C30H39N5O7S/c1-43-15-13-23(34-27(38)22(31)16-20-9-11-21(36)12-10-20)28(39)32-18-26(37)33-24(17-19-6-3-2-4-7-19)29(40)35-14-5-8-25(35)30(41)42/h2-4,6-7,9-12,22-25,36H,5,8,13-18,31H2,1H3,(H,32,39)(H,33,37)(H,34,38)(H,41,42)/t22-,23+,24-,25-/m0/s1 |
InChIキー |
FVPVIFYQSNGPQO-NDBXHCKUSA-N |
異性体SMILES |
CSCC[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
正規SMILES |
CSCCC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


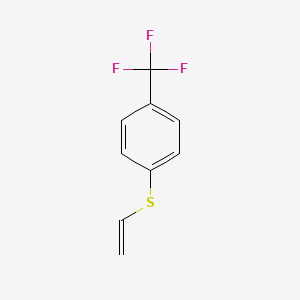
![Undecanoic acid, 11-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethoxy]-](/img/structure/B14506239.png)
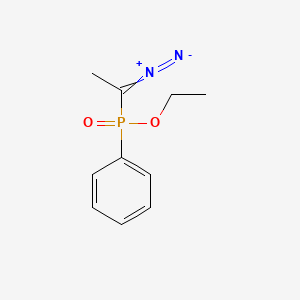
![N'-[2-(2-Chlorophenyl)propan-2-yl]-N-methyl-N-phenylurea](/img/structure/B14506248.png)
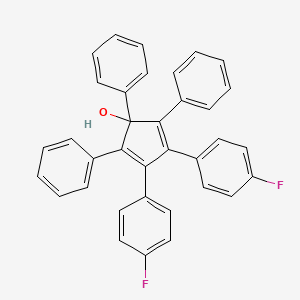

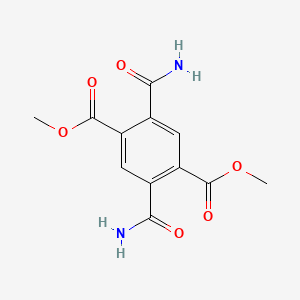
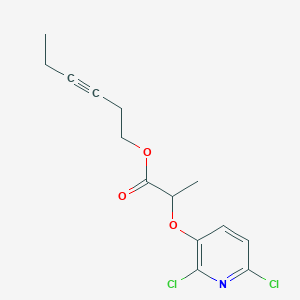

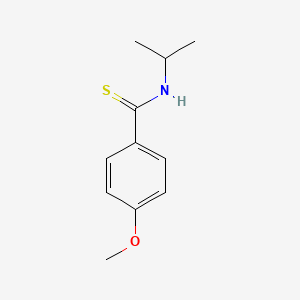
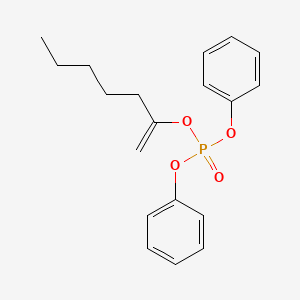
![1-[(But-1-en-3-yn-1-yl)sulfanyl]-9,9-dimethyldecane](/img/structure/B14506280.png)

![N-[(2-Sulfanylethyl)carbamoyl]hexanamide](/img/structure/B14506289.png)
